molecular formula C17H12Cl3NO B5113291 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile

3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile

Cat. No. B5113291
M. Wt: 352.6 g/mol
InChI Key: OZBNESKJDZPYKP-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile, also known as CEC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various applications, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. In

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile can prevent cancer cells from dividing and growing. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By inhibiting this enzyme, 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile can reduce inflammation in the body.
Biochemical and Physiological Effects
3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been found to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. Another advantage is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. However, one limitation of using 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile in lab experiments is its potential toxicity. Studies have shown that 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile can be toxic to certain types of cells at high concentrations, which could limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile. One area of research could be to further explore its potential as an anti-cancer agent. Studies could investigate the mechanisms by which 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile induces apoptosis in cancer cells and identify the types of cancer cells that are most sensitive to 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile. Another area of research could be to investigate the potential of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile as an anti-inflammatory agent. Studies could investigate the mechanisms by which 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile reduces inflammation and identify the types of inflammatory diseases that are most responsive to 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile. Finally, studies could investigate the potential of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile as an antioxidant agent and its potential use in treating oxidative stress-related diseases.

Synthesis Methods

The synthesis of 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile involves the reaction of 3-chloro-4-ethoxyphenylboronic acid with 2,4-dichlorophenylacetonitrile in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has been studied for its potential use in cancer research. In vitro studies have shown that 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)acrylonitrile has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3NO/c1-2-22-17-6-3-11(8-16(17)20)7-12(10-21)14-5-4-13(18)9-15(14)19/h3-9H,2H2,1H3/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBNESKJDZPYKP-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-chloro-4-ethoxyphenyl)-2-(2,4-dichlorophenyl)prop-2-enenitrile

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